Pim-1/2 kinase inhibitor 2
Description
Structural and Functional Characteristics of Pim-1/2 Kinases
Pim-1 and Pim-2 share a conserved serine/threonine kinase domain critical for their enzymatic activity. Human Pim-1 comprises 313 amino acids with a 94–97% sequence identity across murine and rat homologs, featuring an active site spanning residues 38–290 that includes a glycine loop, phosphate-binding site, and proton acceptor motif. Unlike canonical kinases, Pim-1 lacks regulatory domains, rendering it constitutively active. Its gene on chromosome 6p21.2 produces two isoforms (34 kDa and 44 kDa) via alternative translation initiation. Pim-2, encoded on chromosome Xp11.23, shares 55% sequence identity with Pim-1 but diverges in its C-terminal region, where six proline residues disrupt the αJ helix observed in Pim-1, increasing structural flexibility. Both kinases adopt a bilobal kinase fold, yet Pim-2’s disordered N-terminal lobe may influence substrate specificity.
A key functional distinction lies in their substrate phosphorylation patterns. Pim-1 preferentially phosphorylates Bad at Ser112, while Pim-2 targets Ser136, both inhibiting apoptosis by promoting 14-3-3 protein binding. Additionally, Pim-2 phosphorylates pyruvate kinase M2 (PKM2) at Thr454, enhancing glycolysis and energy production in cancer cells. Structural studies highlight that Pim-1’s interaction with the heterochromatin protein HP1β and dynein complexes regulates mitotic progression, whereas Pim-2’s C-terminal flexibility may facilitate unique protein interactions in NF-κB activation.
Table 1: Structural and Functional Comparison of Pim-1 and Pim-2
| Feature | Pim-1 | Pim-2 |
|---|---|---|
| Chromosomal Location | 6p21.2 | Xp11.23 |
| Protein Size | 313 amino acids (34 kDa, 44 kDa isoforms) | 334 amino acids (34–40 kDa isoforms) |
| Key Substrates | Bad (Ser112), c-Myc, Cdc25A | Bad (Ser136), PKM2 (Thr454), c-Myc |
| Unique Structural Trait | αJ helix in C-terminal lobe | Proline-rich disordered C-terminal region |
| Metabolic Role | Glycolysis via eIF4B phosphorylation | Aerobic glycolysis via PKM2 activation |
Pim Kinase Overexpression in Hematological Malignancies and Solid Tumors
Pim-1 and Pim-2 are frequently overexpressed in cancers due to transcriptional activation by STAT3/5, HIF-1α, and NF-κB. In hematological malignancies, Pim-1 is upregulated in 60–70% of acute myeloid leukemia (AML) cases, where it cooperates with FLT3-ITD mutations to sustain mTORC1/S6K signaling and cell proliferation. Diffuse large B-cell lymphoma (DLBCL) models show Pim-1 overexpression correlating with STAT3 activation and CXCR4-mediated migration. Pim-2, conversely, is overexpressed in multiple myeloma, where it stabilizes c-Myc and suppresses apoptosis via Bcl-2 family regulation.
In solid tumors, Pim-1 drives prostate cancer progression by phosphorylating the androgen receptor and enhancing transcriptional activity, while in hepatocellular carcinoma, hypoxia-inducible Pim-1 promotes metastasis via glycolysis upregulation. Pim-2’s role in breast cancer involves PKM2-mediated metabolic reprogramming, which shifts cells toward Warburg metabolism, fostering chemoresistance.
Table 2: Cancers Associated with Pim-1/2 Overexpression
| Cancer Type | Overexpressed Kinase | Key Pathway Affected | Clinical Implication |
|---|---|---|---|
| Acute Myeloid Leukemia | Pim-1 | FLT3-ITD/STAT5/mTORC1 | Proliferation, drug resistance |
| Multiple Myeloma | Pim-2 | NF-κB/c-Myc | Apoptosis evasion, genomic instability |
| Prostate Cancer | Pim-1 | Androgen receptor signaling | Castration-resistant progression |
| Hepatocellular Carcinoma | Pim-1 | Hypoxia/HIF-1α/glycolysis | Metastasis, metabolic adaptation |
| Triple-Negative Breast Cancer | Pim-2 | PKM2/NF-κB | Chemoresistance, aerobic glycolysis |
Rationale for Targeting Pim-1/2 in Cancer Therapeutics
The redundancy of Pim-1/2 in oncogenic signaling, coupled with their minimal role in normal physiology, makes them attractive therapeutic targets. Pim-1/2 kinases integrate signals from upstream oncoproteins like BCR-ABL and FLT3-ITD, amplifying survival pathways through phosphorylation of Bad, c-Myc, and mTOR effectors. For instance, in FLT3-ITD-positive AML, Pim-1 sustains RSK1/2 activation, which cooperates with mTORC1 to drive cell cycle progression. Dual inhibition of Pim and mTOR pathways may thus overcome resistance to single-agent therapies.
Additionally, Pim-2’s role in NF-κB activation creates a dependency loop in myeloma cells, where Pim-2 inhibitors disrupt prosurvival signals mediated by IL-6 and BAFF. Preclinical models demonstrate that Pim-1/2 inhibition synergizes with Bcl-2 antagonists (e.g., venetoclax) in DLBCL by destabilizing c-Myc and restoring apoptosis. Structural studies further support the druggability of their ATP-binding pockets, with inhibitors like SGI-1776 showing nanomolar affinity for both kinases.
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-(6-chloro-2-morpholin-4-ylquinolin-3-yl)-6-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19ClN4O3/c26-17-4-5-22-16(10-17)12-20(24(28-22)30-6-8-33-9-7-30)19-13-23(29-25(32)21(19)14-27)15-2-1-3-18(31)11-15/h1-5,10-13,31H,6-9H2,(H,29,32) |
InChI Key |
AUUYQWHEYJWZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C3C=C(C=CC3=N2)Cl)C4=C(C(=O)NC(=C4)C5=CC(=CC=C5)O)C#N |
Origin of Product |
United States |
Preparation Methods
Table 1: Effect of 6-Substituents on PIM1 Inhibition and Selectivity
| Compound | R Group | PIM1 IC₅₀ (nM) | Off-Target Kinases Inhibited (>50%) |
|---|---|---|---|
| 2 | H | 2 | 9 |
| 3 | Methyl | 3 | 6 |
| 4 | Phenyl | 290 | 3 |
| 8 | Chlorine | 0.49 | 2 |
| 14 | Chlorine (optimized) | 1.3 | 2 |
Synthesis of Chlorinated Derivatives
The chlorinated derivative 14 (this compound) was synthesized via the following optimized route:
Functionalization of Pyrazine Ring :
Knoevenagel Condensation :
Final Deprotection :
This route achieved a 74% yield for the pyrazine-ethylenediamine intermediate and 95% for the Suzuki coupling step.
In Vitro ADMET Profiling
Critical pharmacokinetic parameters of inhibitor 14 were evaluated to ensure drug-likeness (Table 2):
Table 2: ADMET Properties of Inhibitor 14
| Parameter | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 12 µM |
| Permeability (PAMPA) | 8.2 × 10⁻⁶ cm/s |
| hERG Inhibition (IC₅₀) | >30 µM |
| Microsomal Stability (Human) | t₁/₂ = 45 min |
The chlorine substituent reduced lipophilicity (cLogP = 2.1) compared to the methyl analogue (cLogP = 3.4), improving solubility and reducing hERG channel liability.
Kinase Inhibition Selectivity Panel
Inhibitor 14 was profiled against a panel of 52 kinases at 200 nM concentration:
- PIM1 Inhibition : 99% (IC₅₀ = 1.3 nM)
- PIM2 Inhibition : 58% (IC₅₀ = 140 nM)
- Off-Targets : PDGFRα (63%), DAPK1 (57%)
The selectivity gain over the parent compound 2 is attributed to the chlorine atom’s dual role in steric shielding and electronic modulation of the ATP-binding site.
Scale-Up and Process Optimization
For industrial-scale production, the following modifications were implemented:
- Microwave-Assisted Suzuki Coupling : Reduced reaction time from 24 h to 30 min (80°C, 150 W).
- Continuous Flow Knoevenagel Condensation : Improved yield from 65% to 88% using a tubular reactor (MeOH, 60°C).
- Crystallization Control : Ethanol/water mixtures (7:3) provided high-purity inhibitor 14 (>99.5% HPLC).
Comparative Analysis with Analogues
The structure-activity relationship (SAR) highlights the superiority of chlorine substitution:
Chemical Reactions Analysis
Types of Reactions
Pim-1/2 kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity against Pim kinases. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Pim-1/2 kinase inhibitor 2 has a wide range of scientific research applications:
Mechanism of Action
Pim-1/2 kinase inhibitor 2 exerts its effects by competitively binding to the ATP-binding site of Pim-1 and Pim-2 kinases. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that promote cell survival and proliferation . The primary molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Pim-1/2 kinase inhibitor 2 belongs to the quinoxaline-2-carboxylic acid derivatives, optimized through halogen substitutions (e.g., 6-Cl, 6-Br) to enhance PIM-2 inhibition . Key structural analogs and competitors include:
ND = Not Determined
Selectivity and Off-Target Effects
- Pim-1/2 inhibitor 2 demonstrates >10-fold selectivity over DYRK1A, CDK5/p25, and GSK3β in enzymatic assays .
- SGI-1776 , while potent (PIM-1 IC50 = 50 nM), inhibits CLK1 (IC50 = 0.6 µM) and CK1ε (IC50 = 1.5 µM), limiting its therapeutic utility .
- YPC-21440 shows pan-PIM inhibition (PIM-1/2/3 IC50 < 10 nM) and improved metabolic stability, addressing the poor pharmacokinetics of earlier compounds like compound 2 (rhodanine-benzoimidazole) .
In Vitro and In Vivo Efficacy
- Pim-1/2 inhibitor 2 reduces viability in HCT-116 colon cancer cells (EC50 ~1 µM), comparable to 5c (6-Cl) and 5e (6-Br) derivatives .
- YPC-21440 achieves tumor regression in xenograft models at 30 mg/kg (oral), outperforming SGI-1776, which failed in vivo due to rapid clearance .
Synergistic Effects
- PIM Inhibitor V (thiazolidinedione) synergizes with metformin in acute lymphoblastic leukemia (ALL) cells (Combination Index = 0.27–0.28), enhancing AMPK activation and ER stress . Similar synergy studies for Pim-1/2 inhibitor 2 are pending but hypothesized due to its JAK/STAT pathway involvement .
Key Advantages and Limitations
Advantages of Pim-1/2 Inhibitor 2
- Dual PIM-1/2 inhibition with balanced potency (IC50 < 2 µM) .
- Low cytotoxicity in normal cells (Wi-38), suggesting a favorable therapeutic window .
- Structural optimizability : Halogen substitutions (e.g., 6-Cl, 6-Br) further enhance PIM-2 affinity .
Limitations
Q & A
Q. What isoform-specific effects distinguish Pim-1 vs. Pim-2 inhibition in therapeutic contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
